molecular formula C12H11F13O2 B1305863 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate CAS No. 242812-05-1

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate

Cat. No. B1305863
M. Wt: 434.19 g/mol
InChI Key: VEAHUEAEPJJBDN-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate (TMPT) is a fluorinated ether compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of -2.2°C and a molecular weight of 477.25 g/mol. TMPT is a versatile compound that has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate involves the conversion of 2-methylpropanoic acid to its acid chloride, which is then reacted with 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol to form the desired ester.

Starting Materials
2-methylpropanoic acid, Thionyl chloride, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol, Triethylamine, Dichloromethane, Sodium bicarbonate, Anhydrous magnesium sulfate

Reaction
2-methylpropanoic acid is converted to its acid chloride using thionyl chloride in the presence of triethylamine., 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol is then added to the reaction mixture and stirred at room temperature for several hours., The resulting mixture is then diluted with dichloromethane and washed with sodium bicarbonate solution., The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain the desired ester as a colorless liquid.

Mechanism Of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate is not fully understood. However, it is believed that 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate works by forming hydrogen bonds with the active site of proteins, thereby inhibiting their activity. The hydrogen bonds formed between 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate and the active site of proteins are thought to be stronger than the hydrogen bonds formed between the protein and other molecules. This inhibition of protein activity is thought to be responsible for the various effects of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate on biochemical and physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate have been studied in a variety of organisms, including mice, rats, and humans. In mice, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been shown to reduce pain and inflammation, and to increase the production of anti-inflammatory cytokines. In rats, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been shown to reduce the level of inflammatory cytokines and to reduce the production of nitric oxide. In humans, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been shown to reduce the symptoms of allergic rhinitis and to reduce the severity of asthma.

Advantages And Limitations For Lab Experiments

The main advantage of using 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate in lab experiments is its low toxicity. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate is generally regarded as non-toxic and is therefore safe to use in laboratory experiments. Additionally, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate is relatively inexpensive and can be easily synthesized. The main limitation of using 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate in lab experiments is its volatility. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate is a volatile liquid and can easily evaporate, making it difficult to store and handle in the laboratory.

Future Directions

The potential applications of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate are numerous and varied. Further research is needed to explore the effects of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate on different biochemical and physiological processes, as well as the potential therapeutic uses of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate. Additionally, research is needed to investigate the mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate and to develop more efficient and cost-effective methods of synthesis. Finally, research is needed to explore the potential applications of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate in drug delivery and other areas of scientific research.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been used in a wide range of scientific research applications, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been used as a synthetic intermediate in the preparation of fluorinated compounds, including perfluorinated ethers and polyfluorinated compounds. In biochemistry, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been used as a reagent in the synthesis of peptides and proteins. In pharmacology, 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate has been used as a drug delivery agent for the delivery of drugs to the brain.

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F13O2/c1-5(2)6(26)27-4-3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAHUEAEPJJBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379980
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl 2-methylpropanoate

CAS RN

242812-05-1
Record name Propanoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylpropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H,2H,2H-Perfluorooctyl isobutanoate
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